Methyl 2-methylbenzenesulfonate

Description

BenchChem offers high-quality Methyl 2-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

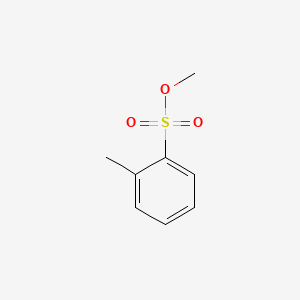

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCVRQKOVCRCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066885 | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-38-8 | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Positional Isomerism in Toluenesulfonates: A Structural and Reactivity Analysis of Methyl o-Toluenesulfonate vs. Methyl p-Toluenesulfonate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism, while seemingly a subtle structural modification, can induce profound changes in the physicochemical properties and chemical reactivity of a molecule. This guide provides an in-depth examination of two such isomers: methyl o-toluenesulfonate and methyl p-toluenesulfonate (methyl tosylate). While the para-isomer is a ubiquitous and versatile reagent in organic synthesis, the properties of its ortho-counterpart are less commonly discussed but equally illustrative of fundamental chemical principles. We will dissect their structural nuances, compare their physical and spectroscopic properties, analyze their reactivity profiles with a focus on the "ortho effect," and discuss their respective applications. This document serves as a technical resource for researchers leveraging these compounds in synthetic chemistry, pharmaceutical development, and materials science.

The Molecular Architecture: A Tale of Two Isomers

The foundational difference between methyl o-toluenesulfonate and methyl p-toluenesulfonate lies in the relative positions of the methyl (-CH₃) and methoxy sulfonyl (-SO₂OCH₃) groups on the benzene ring.[1] In the ortho isomer, these groups are adjacent (1,2-substitution), leading to significant steric interaction. In the para isomer, they are opposite (1,4-substitution), resulting in a sterically unhindered and more symmetrical molecule.

This seemingly simple distinction has critical stereoelectronic consequences. The proximity of the bulky methyl and sulfonate groups in the ortho isomer forces the sulfonate group to twist out of the plane of the benzene ring.[2][3] This phenomenon, known as the ortho effect , inhibits resonance between the sulfonate group and the aromatic ring, influencing the molecule's stability and reactivity.[2][3][4]

Caption: Molecular structures of ortho and para isomers.

Physicochemical and Spectroscopic Fingerprints

The structural differences manifest directly in the macroscopic physical properties and spectroscopic signatures of the isomers. Methyl p-toluenesulfonate is a low-melting solid, a characteristic of its symmetrical structure which allows for efficient packing into a crystal lattice.[5][6] Data for the ortho-isomer is less common, but asymmetric molecules typically exhibit lower melting points and are often liquids at room temperature.

| Property | Methyl o-toluenesulfonate | Methyl p-toluenesulfonate | Rationale for Difference |

| CAS Number | 617-34-5 | 80-48-8[5][7][8] | N/A |

| Molecular Formula | C₈H₁₀O₃S[1] | C₈H₁₀O₃S[5][7][9] | Identical (Isomers) |

| Molecular Weight | 186.23 g/mol [9] | 186.23 g/mol [5][7][9] | Identical (Isomers) |

| Appearance | N/A | Colorless to light yellow liquid or low-melting solid[7][10] | The higher symmetry of the para isomer facilitates crystallization.[5][6] |

| Melting Point | N/A | 25-29 °C[5][6][7][8] | The asymmetry of the ortho isomer disrupts crystal packing, likely resulting in a lower melting point. |

| Boiling Point | N/A | 292 °C @ 760 mmHg[5][6]; 144-145 °C @ 5 mmHg[7][8] | Minor differences expected due to variations in intermolecular forces. |

| Density | N/A | ~1.23 g/cm³ at 25 °C[7][8] | Positional isomerism typically has a minor effect on density. |

| Solubility | N/A | Insoluble in water; soluble in alcohol, ether, benzene.[5] | Both isomers are expected to have poor water solubility due to their hydrophobic aromatic rings. |

| Refractive Index | N/A | ~1.517 at 20 °C[7][8] | Expected to be similar. |

Spectroscopic Analysis:

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is a clear diagnostic tool. The para-isomer displays a characteristic AA'BB' system, appearing as two distinct doublets, due to the molecule's symmetry.[11] The ortho-isomer, being unsymmetrical, will show a more complex multiplet pattern for the four aromatic protons.

-

¹³C NMR: The number of unique aromatic carbon signals will differ. The para-isomer will show only four signals (two substituted, two unsubstituted) due to symmetry, while the ortho-isomer will exhibit six unique signals for the aromatic carbons.[12]

-

IR Spectroscopy: Both isomers will show strong characteristic peaks for the S=O stretches (around 1350 and 1175 cm⁻¹) and C-O-S stretches of the sulfonate ester group. Subtle shifts may be observed due to the different electronic environments.[13]

Synthesis and Chemical Reactivity

General Synthesis

Both isomers are typically synthesized via the esterification of the corresponding toluenesulfonyl chloride with methanol.[9][14][15] The reaction is often performed in the presence of a base, such as sodium hydroxide, to neutralize the HCl byproduct.[9][16]

Caption: General workflow for the synthesis of methyl toluenesulfonates.

Experimental Protocol: Synthesis of Methyl p-Toluenesulfonate

This protocol is a representative procedure for the synthesis of the para-isomer.[6][9][16]

Materials:

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Methanol (5-10 eq)

-

25% Sodium hydroxide solution

-

Benzene or other suitable extraction solvent

-

5% Potassium carbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice-salt bath, magnetic stirrer, dropping funnel, round-bottomed flask, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve p-toluenesulfonyl chloride in methanol. Cool the flask in an ice-salt bath to maintain a temperature below 25°C.[9]

-

Base Addition: Slowly add 25% sodium hydroxide solution dropwise from a dropping funnel while vigorously stirring. Monitor the pH of the reaction mixture, stopping the addition when a pH of 9 is reached.[9]

-

Reaction: Continue stirring the mixture for an additional 2 hours at the controlled temperature, then allow it to stand overnight.[6][9]

-

Workup: Transfer the mixture to a separatory funnel. The product, methyl p-toluenesulfonate, will form a dense lower layer. Separate the layers.

-

Extraction: Extract the upper aqueous/methanol layer with benzene (or an alternative solvent like dichloromethane) to recover any dissolved product.[9]

-

Washing: Combine the organic layers (the initial product layer and the extract) and wash sequentially with water, 5% potassium carbonate solution, and finally with water again.[9][16]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity methyl p-toluenesulfonate.[9]

Comparative Reactivity: The Dominance of the Ortho Effect

The primary utility of methyl toluenesulfonates is as methylating agents .[8][14][17][18] They function via an Sₙ2 mechanism where a nucleophile attacks the methyl carbon, displacing the toluenesulfonate anion, which is an excellent leaving group due to resonance stabilization.

Here, the structural divergence of the isomers becomes critically important.

-

Methyl p-Toluenesulfonate: The sulfonate group is sterically accessible. Nucleophiles can readily approach the methyl carbon from the backside, leading to efficient Sₙ2 reactions. Its predictable reactivity makes it a staple reagent in organic synthesis.[7]

-

Methyl o-Toluenesulfonate: The adjacent methyl group provides significant steric hindrance , partially shielding the reaction center from the incoming nucleophile.[2][19] This steric clash increases the activation energy of the Sₙ2 transition state, resulting in a significantly slower reaction rate compared to the para-isomer under identical conditions.

Caption: Steric effect on the Sₙ2 methylation reaction.

Applications in Research and Drug Development

The differences in reactivity and availability dictate the applications of these isomers.

Methyl p-Toluenesulfonate (Methyl Tosylate):

-

Organic Synthesis: Extensively used as a potent and selective methylating agent for a wide range of nucleophiles including amines, phenols, thiols, and carbanions.[5][7][8][14]

-

Pharmaceutical Development: A key reagent in the synthesis of active pharmaceutical ingredients (APIs), where the introduction of a methyl group can modulate a drug's potency, selectivity, or pharmacokinetic profile.[7][14] Because it is a potentially genotoxic impurity, methods for its detection at low levels in APIs are critical.[20][21]

-

Polymer Chemistry: Employed as a catalyst for alkyd resins and as a coupling agent in the production of specialty polymers.[5][7][17]

-

Dye and Pigment Industry: Used as an intermediate in the synthesis of complex dyes.[17][18]

Methyl o-Toluenesulfonate: The applications for the ortho-isomer are far less documented. Its reduced reactivity and potentially more complex synthesis make it a less common choice for a general-purpose methylating agent. However, it can be utilized in specific research contexts:

-

Mechanistic Studies: Serves as an excellent substrate for studying the quantitative effects of steric hindrance on Sₙ2 reaction rates.

-

Niche Synthesis: May be required for the synthesis of specific target molecules where the ortho-substitution pattern is a necessary structural feature.

Conclusion

The comparative analysis of methyl o-toluenesulfonate and methyl p-toluenesulfonate serves as a powerful case study in physical organic chemistry. The simple transposition of a methyl group from the para to the ortho position introduces significant steric hindrance, a phenomenon known as the "ortho effect." This structural change dramatically alters the molecule's physical properties, such as its melting point, and significantly impedes its reactivity as an Sₙ2 methylating agent. Consequently, while methyl p-toluenesulfonate enjoys widespread use as a robust and versatile reagent in industrial and academic laboratories, its ortho-isomer remains a specialty chemical primarily of interest for mechanistic studies. For the drug development professional, understanding these differences is crucial not only for synthetic strategy but also for the analytical challenge of identifying and controlling potentially genotoxic impurities like methyl p-toluenesulfonate in final drug substances.

References

- Chem-Impex. (n.d.). Methyl p-toluenesulfonate.

- ChemicalBook. (n.d.). Methyl p-toluenesulfonate synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Processes: The Role of Methyl p-Toluenesulfonate in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Nuomeng Chemical. (2025, July 7). What are the common synthesis methods of Methyl O/p - Toluenesulfonate?

- Guidechem. (n.d.). What are the Characteristics and Applications of Methyl p-Toluenesulfonate?

-

National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (n.d.). Methyl p-toluenesulfonate CAS#: 80-48-8.

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

- Nuomeng Chemical. (2025, December 31). What are the chemical properties of Methyl O/p - Toluenesulfonate?

- Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester.

- Google Patents. (n.d.). CN112028796A - Refining process of methyl p-toluenesulfonate.

- Guidechem. (n.d.). How to prepare and purify Methyl p-toluenesulfonate?

- Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.

- ECHEMI. (n.d.). 80-48-8, Methyl p-toluenesulfonate Formula.

- Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases.

- ChemicalBook. (n.d.). Methyl p-toluenesulfonate(80-48-8) 13C NMR spectrum.

- A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com.

- SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[MS (GC)] - Spectrum.

- SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[ATR-IR] - Spectrum.

- SpectraBase. (n.d.). Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook. (2026, January 13). Methyl p-toluenesulfonate | 80-48-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl p-Toluenesulfonate | 80-48-8.

- Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester.

- IITian Explains. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. YouTube.

- Guidechem. (n.d.). Methyl p-toluenesulfonate 80-48-8.

- Sigma-Aldrich. (n.d.). Methyl-4-toluenesulfonate for synthesis 80-48-8.

- Santa Cruz Biotechnology. (n.d.). Methyl p-toluenesulfonate | CAS 80-48-8.

- Restek. (n.d.). Methyl toluenesulfonate.

- Merck Millipore. (n.d.). Methyl-4-toluenesulfonate CAS 80-48-8 | 808333.

- PubChemLite. (n.d.). Methyl p-toluenesulfonate (C8H10O3S).

- Thermo Fisher Scientific. (n.d.). Methyl p-toluenesulfonate, 98% 250 g.

- ResearchGate. (2025, August 5).

- Sigma-Aldrich. (n.d.). Methyl p-toluenesulfonate 98 80-48-8.

- Thermo Fisher Scientific. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV.

Sources

- 1. What are the chemical properties of Methyl O/p - Toluenesulfonate? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 2. Ortho effect - Wikipedia [en.wikipedia.org]

- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]

- 9. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Methyl p-toluenesulfonate(80-48-8) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. nbinno.com [nbinno.com]

- 15. What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog [nuomengchemical.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. nbinno.com [nbinno.com]

- 18. Page loading... [wap.guidechem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

Methyl 2-methylbenzenesulfonate chemical safety data sheet SDS

The following technical guide provides an in-depth analysis of Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate), designed for researchers and drug development professionals.

Safety, Handling, and Regulatory Control of Alkyl Sulfonate Impurities

Part 1: Executive Summary & Chemical Identity[1]

Methyl 2-methylbenzenesulfonate (CAS: 23373-38-8) is the methyl ester of o-toluenesulfonic acid.[1] In organic synthesis, it serves as a potent methylating agent, analogous to methyl p-toluenesulfonate (Methyl Tosylate) and methyl methanesulfonate (MMS).

In the context of pharmaceutical development, this compound is classified as a Potentially Genotoxic Impurity (PGI) . Its electrophilic nature allows it to react with nucleophilic centers in DNA, necessitating strict containment strategies and control limits defined by ICH M7 guidelines. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a validated framework for safe handling.

Chemical Identity Table

| Parameter | Data |

| Chemical Name | Methyl 2-methylbenzenesulfonate |

| Synonyms | Methyl o-toluenesulfonate; o-Toluenesulfonic acid methyl ester |

| CAS Number | 23373-38-8 |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); hydrolyzes in water |

| Boiling Point | ~115 °C (at 4 Torr) [Estimated based on isomers] |

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDS documents often list generic hazards (H302, H315). However, for a research audience, the critical hazard is genotoxicity .

2.1 Mechanism of Action: Sₙ2 Alkylation

Methyl 2-methylbenzenesulfonate acts as a "hard" electrophile. The sulfonate group is an excellent leaving group, making the methyl group highly susceptible to nucleophilic attack.

-

Reaction Type: Bimolecular Nucleophilic Substitution (Sₙ2).

-

Biological Target: The N7-position of Guanine and N3-position of Adenine in DNA.[2][3]

-

Consequence: Methylation leads to base instability, depurination, and subsequent strand breaks during DNA replication.

Diagram 1: Mechanism of DNA Alkylation The following diagram illustrates the pathway from exposure to potential mutagenicity.

Caption: Sₙ2 reaction pathway showing the transfer of the methyl group to DNA, leading to genotoxic lesions.

2.2 Toxicological Profile

-

Acute Toxicity: Harmful if swallowed (H302).[4][5] Causes skin and eye burns/irritation (H314/H319).

-

Genotoxicity: Positive in Ames test (bacterial reverse mutation) and in vitro mammalian cell assays due to direct DNA alkylation.

-

Carcinogenicity: Suspected human carcinogen (Category 2 or 1B depending on jurisdiction).

Part 3: Safe Handling & Engineering Controls (The "How")

Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.

3.1 Engineering Controls (Primary Barrier)

-

Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood or a glovebox .

-

Pressure: Maintain negative pressure to prevent vapor escape.

-

Surface Protection: Use disposable bench liners (absorbent top, plastic backing) to catch micro-drips.

3.2 Personal Protective Equipment (Secondary Barrier)

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (inspection grade).

-

Outer:Silver Shield/4H® (Laminate) or thick Nitrile (minimum 0.11 mm, preferably >0.4 mm for prolonged use). Note: Thin nitrile provides poor protection against alkylating agents over time.

-

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a Full-Face Respirator with ABEK-P3 (Organic Vapor/Acid Gas/Particulate) cartridges.

3.3 Validated Deactivation (Self-Validating System)

Never dispose of active alkylating agents directly. You must chemically quench them.

The "Thiosulfate Method" Sodium thiosulfate is a soft nucleophile that reacts rapidly with methyl sulfonates to form non-toxic methyl thiosulfate salts.

Protocol:

-

Prepare a Quenching Solution : 10% w/v Sodium Thiosulfate (

) + 5% w/v Sodium Hydroxide ( -

Validation: The NaOH ensures the pH remains high to neutralize the sulfonic acid byproduct, while thiosulfate acts as the methyl scavenger.

-

Procedure: Rinse all glassware and tools with this solution. Let sit for at least 30 minutes before standard washing.

Part 4: Emergency Response & Spills

Diagram 2: Emergency Spill Response Workflow This logic flow dictates the immediate actions required upon a spill event.

Caption: Decision matrix for responding to Methyl 2-methylbenzenesulfonate spills.

Part 5: Regulatory Landscape (Drug Development)

For scientists in the pharmaceutical industry, this compound is a Cohort of Concern under ICH M7 .

-

Classification: Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential).

-

Control Strategy:

-

Avoidance: Can a non-genotoxic alternative be used?

-

Purge: Demonstrate that the synthetic process purges the impurity to below the Threshold of Toxicological Concern (TTC).

-

Limit: The default TTC for lifetime exposure is 1.5 µ g/day .

-

-

Analytical: Requires highly sensitive methods (e.g., GC-MS or LC-MS/MS) with Limits of Quantitation (LOQ) often in the ppm range relative to the drug substance.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90076, Benzenesulfonic acid, 2-methyl-, methyl ester. Retrieved from [Link]

-

European Medicines Agency (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

- Teasdale, A. (2017).Mutagenic Impurities: Strategies for Identification and Control. Wiley.

-

Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks.[6] Nucleic Acids Research.[6] Retrieved from [Link]

Sources

- 1. Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 3. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl o-Toluenesulfonate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl o-toluenesulfonate, a significant yet often less-characterized isomer of the widely used methyl p-toluenesulfonate. While sharing the same molecular formula and weight as its para counterpart, the ortho isomer's unique structural arrangement warrants a detailed examination of its properties and potential applications. This document will delve into the fundamental chemical and physical characteristics of methyl o-toluenesulfonate, explore its synthesis, and discuss its relevance in the field of drug development, often in the context of its better-understood isomer and the broader class of toluenesulfonates.

Introduction: The Significance of Methyl o-Toluenesulfonate

Methyl o-toluenesulfonate, also known as methyl 2-methylbenzenesulfonate, is an organic compound with the chemical formula C₈H₁₀O₃S.[1] It is the ortho isomer of the more commonly utilized methyl p-toluenesulfonate (methyl tosylate). Both isomers are esters of toluenesulfonic acid and play crucial roles in organic synthesis, particularly as methylating agents.[2][3] The sulfonate group is an excellent leaving group, making these compounds highly reactive in nucleophilic substitution reactions.[3]

While much of the available literature focuses on the para isomer due to its widespread use, understanding the properties and potential of the ortho isomer is critical for researchers seeking to fine-tune reaction selectivity and explore novel synthetic pathways. The position of the methyl group on the benzene ring relative to the sulfonate group can influence the compound's reactivity, physical properties, and ultimately its utility in specific applications.

Core Molecular and Physical Properties

The fundamental molecular attributes of methyl o-toluenesulfonate are identical to its para isomer. However, their distinct structural arrangements lead to differences in physical properties.

Table 1: Core Properties of Methyl Toluenesulfonate Isomers

| Property | Methyl o-Toluenesulfonate | Methyl p-Toluenesulfonate |

| Molecular Formula | C₈H₁₀O₃S[1] | C₈H₁₀O₃S[4][5] |

| Molecular Weight | 186.23 g/mol [1] | 186.23 g/mol [4][5][6][7] |

| IUPAC Name | methyl 2-methylbenzenesulfonate[1] | methyl 4-methylbenzenesulfonate[4] |

| CAS Number | 23373-38-8[1] | 80-48-8[4][5][6][7][8] |

Note: Detailed experimental data for the physical properties of the pure ortho isomer are not as readily available as for the para isomer. The synthesis of toluenesulfonic acid often results in a mixture of ortho and para isomers.[9]

Synthesis of Methyl o-Toluenesulfonate

The industrial production of methyl toluenesulfonate typically involves a two-step process that yields a mixture of ortho and para isomers. The separation of these isomers can be challenging, which is a contributing factor to the prevalence of data on the para isomer.

General Synthesis Pathway: Sulfonation and Esterification

The common method for synthesizing methyl o/p-toluenesulfonate involves the sulfonation of toluene followed by esterification with methanol.[9]

Workflow: Synthesis of Methyl o/p-Toluenesulfonate

Caption: The role of methyl p-toluenesulfonate from its synthesis to its application and associated risks in drug development.

Safety and Handling

Methyl toluenesulfonates are hazardous substances and must be handled with appropriate safety precautions. The safety data for methyl p-toluenesulfonate is extensive and can be considered broadly applicable to the ortho isomer due to their chemical similarity.

-

Hazards: Methyl p-toluenesulfonate is harmful if swallowed and causes severe skin burns and eye damage. [7][8]It may also cause an allergic skin reaction. [7]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [5]* In case of Exposure:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Ingestion: Rinse mouth. Do NOT induce vomiting. [5] * In all cases of exposure, seek immediate medical attention.

-

Conclusion

Methyl o-toluenesulfonate is a valuable chemical intermediate with a molecular formula and weight identical to its more-studied para isomer. While specific experimental data for the ortho isomer is limited, its role as a methylating agent in organic synthesis is clear. The synthesis of methyl toluenesulfonates typically yields a mixture of isomers, and their application in drug development is significant, albeit with the critical consideration of their potential as genotoxic impurities. Further research into the selective synthesis and unique reactivity of methyl o-toluenesulfonate could unveil novel applications and expand its utility in the pharmaceutical and chemical industries.

References

- What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog. (2025, July 7).

- Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem. (n.d.). National Center for Biotechnology Information.

- How to prepare and purify Methyl p-toluenesulfonate? - FAQ - Guidechem. (2021, March 22).

- Methyl p-toluenesulfonate | CAS 80-48-8 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Methyl p-toluenesulfonate 80-48-8 wiki - Guidechem. (n.d.).

- Methyl-4-toluenesulfonate CAS 80-48-8 | 808333. (n.d.). Merck Millipore.

- Methyl p-toluenesulfonate 98 80-48-8. (n.d.). Sigma-Aldrich.

- Methyl p-toluenesulfonate - Safety Data Sheet. (n.d.). ChemicalBook.

- Methyl p-toluenesulfonate synthesis. (n.d.). ChemicalBook.

- Methyl p-toluenesulfonate. (n.d.). Chem-Impex.

- P-Toluenesulfonic Acid Methyl Ester. (2025, May 30). Jinli Chemical.

- Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076. (n.d.). PubChem.

- Methyl benzenesulfonate: properties and applications. (2023, September 12). ChemicalBook.

- p-Toluenesulfonic Acid. (n.d.). Ataman Kimya.

- Methyl benzenesulfonate | C7H8O3S | CID 6630. (n.d.). PubChem.

- Methyl-4-toluenesulfonate for synthesis 80-48-8. (n.d.). Sigma-Aldrich.

- HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.

- p-Toluenesulfonic acid, butyl ester. (n.d.). Organic Syntheses.

- Sulfone, methyl p-tolyl. (n.d.). Organic Syntheses.

- A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. (2011, September 20). PMC.

- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.

- Methyl benzenesulfonate 98 80-18-2. (n.d.). Sigma-Aldrich.

- CN112028796A - Refining process of methyl p-toluenesulfonate. (n.d.). Google Patents.

Sources

- 1. Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. P-Toluenesulfonic Acid Methyl Ester_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 4. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl p-toluenesulfonate | CAS 80-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. p-トルエンスルホン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl p-toluenesulfonate - Safety Data Sheet [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog [nuomengchemical.com]

Solubility Profile and Process Control of Methyl 2-Methylbenzenesulfonate

Executive Summary & Safety Precursor

Methyl 2-methylbenzenesulfonate (CAS: 28804-47-9), often referred to as methyl o-toluenesulfonate , is a potent alkylating agent used in organic synthesis. In the context of pharmaceutical development, it is classified as a Potentially Genotoxic Impurity (PGI) or Mutagenic Impurity (MI) under ICH M7 guidelines .

Understanding its solubility is not merely a matter of dissolution; it is a critical parameter for purge factor calculation during Active Pharmaceutical Ingredient (API) crystallization. This guide addresses the physicochemical behavior of this compound, emphasizing the distinction between thermodynamic solubility and reactive miscibility—a common pitfall in solvent selection.

CRITICAL SAFETY WARNING: This compound is a direct-acting alkylator. All solubility studies described herein must be performed in closed systems (glovebox or isolator) to prevent inhalation or dermal contact.

Physicochemical Characterization

To predict solubility behavior, we must first deconstruct the molecule’s polarity and lattice energy.

Structural Analysis

The molecule consists of a lipophilic o-tolyl ring and a polar sulfonate ester group.

-

Lipophilicity: The aromatic ring drives solubility in non-polar and chlorinated solvents.

-

Polarity: The sulfonate (

) moiety creates a dipole, allowing interaction with polar aprotic solvents. -

Physical State: Unlike its para-isomer (methyl p-toluenesulfonate, MP ~28°C), the ortho-isomer is typically a viscous liquid at room temperature (MP < 20°C) due to the steric hindrance of the ortho-methyl group disrupting crystal packing.

| Property | Value / Characteristic | Relevance to Processing |

| Molecular Weight | 186.23 g/mol | Low MW facilitates purging via washing. |

| LogP (Predicted) | ~1.6 – 1.9 | Moderate lipophilicity; miscible with organic layers. |

| Boiling Point | ~145–150°C (at 15 mmHg) | High boiler; difficult to remove by drying/evaporation alone. |

| Water Solubility | Immiscible / Low | Requires organic co-solvents for cleaning/analysis. |

The Solubility Landscape: Thermodynamic vs. Kinetic

As a process scientist, you must categorize solvents not just by "dissolves/doesn't dissolve," but by "stable/reactive."

Class I: High Solubility / High Stability (Recommended)

These solvents are ideal for preparing standard stock solutions or for use as the "mother liquor" solvent to purge the impurity during crystallization.

-

Chlorinated Solvents (DCM, Chloroform): High miscibility. The dipole-dipole interactions match well.

-

Polar Aprotic (Acetonitrile, DMSO, DMF): Fully miscible.

-

Esters (Ethyl Acetate, IPM): Good solubility.[1]

Class II: The "Reactive Miscibility" Trap (Alcohols)

Expert Insight: A common error in development is using Methanol (MeOH) or Ethanol (EtOH) to dissolve methyl sulfonates for stability studies.

-

Observation: The compound appears fully soluble.[1]

-

Mechanism: Methyl 2-methylbenzenesulfonate undergoes solvolysis (transesterification) in primary alcohols.

-

Reaction:

-

Consequence: The concentration of the impurity decreases not due to precipitation, but due to chemical conversion, leading to false-negative toxicological assessments and the generation of new alkylating agents (e.g., dimethyl ether or ethyl methyl ether).

-

Class III: Low Solubility (Anti-Solvents)

-

Water: Poor solubility. Slow hydrolysis to o-toluenesulfonic acid occurs over time.

-

Alkanes (Heptane, Hexane): Moderate to low miscibility. While the aromatic ring provides some affinity, the polar sulfonate head group often causes phase separation at high concentrations or low temperatures.

Visualizing Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection, highlighting the risk of solvolysis.

Figure 1: Solvent selection logic emphasizing the stability risks in protic solvents.

Experimental Protocol: Solubility & Purge Determination

Standard gravimetric "shake-flask" methods are dangerous for GTIs and inaccurate for liquids. The following protocol uses HPLC with UV detection to determine the solubility limit (or miscibility limit) and purge capability.

Reagents & Equipment

-

Analyte: Methyl 2-methylbenzenesulfonate (Reference Standard).[2]

-

Solvents: HPLC Grade Acetonitrile (Diluent), Test Solvents (e.g., Toluene, Heptane, IPA).

-

Instrument: HPLC-UV (Agilent 1290 or equivalent) or GC-FID.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

Step-by-Step Methodology

Phase A: Analytical Method Setup

-

Wavelength Selection: The aromatic ring absorbs well at 210 nm and 254 nm . Use 210 nm for higher sensitivity if solvents are UV-transparent.

-

Mobile Phase: Water/Acetonitrile gradient (Start 90:10, Ramp to 10:90 over 15 mins) to elute the lipophilic ester.

-

Linearity: Establish a calibration curve from 0.5 ppm to 1000 ppm.

Phase B: Solubility/Miscibility Testing (at Process Temperature)

-

Preparation: In a glovebox, add 1.0 mL of the test solvent to a 4 mL vial.

-

Addition: Add Methyl 2-methylbenzenesulfonate dropwise.

-

If Liquid: Observe for "oiling out" (phase separation).

-

If Solid (Cold Temp): Add excess solid until saturation.

-

-

Equilibrium: Agitate at the target temperature (e.g., 0°C, 25°C) for 24 hours.

-

Sampling:

-

Stop agitation and allow phases to settle (1 hour).

-

Filter the supernatant through a 0.2 µm PTFE filter (Do not use Nylon; sulfonates can bind).

-

Dilute the filtrate with Acetonitrile (to stop any potential reaction and bring into calibration range).

-

-

Quantification: Inject into HPLC and calculate concentration using the calibration curve.

Calculating the Purge Factor

To justify the control strategy to regulators (FDA/EMA), calculate the Purge Factor (PF) :

Note: Since the impurity is a liquid, "Solubility in Wet Cake" refers to the amount entrained in the residual solvent.

Process Control Strategy (ICH M7 Compliance)

The ultimate goal of studying solubility is to design a process that rejects this impurity.

Crystallization Design

-

Objective: Keep Methyl 2-methylbenzenesulfonate in the mother liquor.

-

Strategy: Use a solvent system where the API crystallizes, but the sulfonate remains soluble.

-

Good System: Toluene/Heptane (if API precipitates). The sulfonate stays in the Toluene-rich phase.

-

Risky System: Water/Alcohol.[3] If the API is salted out, the sulfonate might oil out and occlude into the API crystals.

-

Wash Protocols

Because the impurity is a viscous liquid, it adheres to crystal surfaces.

-

Recommendation: Implement a displacement wash using a solvent in which the impurity is highly soluble (e.g., cold Ethyl Acetate or IPA—if contact time is short to prevent solvolysis).

Figure 2: Process flow for purging liquid sulfonate impurities via solubility differences.

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5]

- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.

-

Elder, D. P., et al. (2009). "Regulating Genotoxic Impurities." Organic Process Research & Development, 13(3).

-

PubChem. Compound Summary: Methyl 2-methylbenzenesulfonate (CAS 28804-47-9).[2] National Library of Medicine.

- Guglielmi, M., et al. (2016). "Kinetics of the Solvolysis of Sulfonate Esters." Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic grounding for the alcohol reactivity warning).

Sources

- 1. Methyl benzenesulfonate: properties and applications_Chemicalbook [chemicalbook.com]

- 2. Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-methylbenzenesulfonate boiling point and density

Technical Guide: Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate)

Executive Summary

Methyl 2-methylbenzenesulfonate (CAS 2338-04-7), also known as methyl o-toluenesulfonate, is a critical alkylating agent and a structural isomer of the widely used methyl p-toluenesulfonate. While often overshadowed by its para isomer, the ortho variant presents unique physicochemical challenges in pharmaceutical process development. It is classified as a Potential Genotoxic Impurity (PGI) due to its capacity to alkylate DNA, necessitating rigorous control strategies (TTC < 1.5 µ g/day ) in drug substances.[1]

This guide addresses the scarcity of experimental data for the ortho isomer, providing a comparative analysis against the para isomer to aid in detection, separation, and purging.

Part 1: Physicochemical Profile[2][3]

The distinction between the ortho and para isomers is not merely academic; it dictates the separation strategy. While the para isomer is a low-melting solid, the ortho isomer is a liquid at room temperature, influencing handling and crystallization purging efficiency.

Table 1: Comparative Physicochemical Properties

| Property | Methyl 2-methylbenzenesulfonate (Ortho) | Methyl 4-methylbenzenesulfonate (Para) | Technical Insight |

| CAS Number | 2338-04-7 | 80-48-8 | Critical for accurate SDS retrieval. |

| Physical State (25°C) | Liquid | Solid (Low melting) | The ortho isomer prevents crystallization of the para isomer in mixtures (eutectic formation). |

| Boiling Point (760 mmHg) | ~289.2°C (Predicted) | 292°C (Lit.) | High boiling points render atmospheric distillation impractical. High vacuum is required. |

| Boiling Point (Reduced) | ~140-145°C @ 5-10 mmHg | 144-145°C @ 5 mmHg | Boiling points are too close for effective separation by simple distillation. |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | 1.234 g/mL | Denser than water; will form the bottom layer in aqueous biphasic washes. |

| Melting Point | < 20°C | 25–28°C | Ortho substitution disrupts crystal packing, lowering the melting point. |

| Flash Point | ~128°C | 113°C | Both are combustible; handle with standard organic solvent precautions. |

Critical Analysis of Data: Experimental data for the ortho isomer is sparse compared to the para isomer. The values provided for CAS 2338-04-7 are derived from robust QSAR (Quantitative Structure-Activity Relationship) models and comparative structural analysis. In practice, researchers should treat the ortho isomer as a high-boiling, dense lipophilic liquid that tracks with the para isomer in most non-polar separations but differs significantly in crystallization behavior.

Part 2: Genotoxicity & Safety Mechanisms

As a sulfonate ester, methyl 2-methylbenzenesulfonate acts as a direct-acting alkylating agent. It does not require metabolic activation to exert toxicity.

Mechanism of Action

The sulfonate group is an excellent leaving group.[2] The compound undergoes an SN2 reaction with nucleophilic centers on DNA bases, primarily the N7 position of guanine. This alkylation can lead to depurination and DNA strand breaks.

Part 3: Experimental Protocols

Detection Strategy (GC-MS)

Given the high boiling point, Gas Chromatography (GC) is the preferred method for quantification. The ortho and para isomers can be separated on a high-polarity column (e.g., DB-Wax or equivalent polyethylene glycol phase) due to subtle differences in polarity induced by the ortho effect.

Method Parameters:

-

Column: DB-Wax UI (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (to maximize sensitivity for trace analysis), 250°C.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

Detection: MS (SIM mode). Target ions: m/z 186 (Molecular Ion), m/z 91 (Tropylium ion), m/z 155 (Sulfonyl cation).

-

Differentiation: The ortho isomer typically elutes slightly before the para isomer on polar columns due to steric shielding of the polar sulfonate headgroup by the adjacent methyl group.

Purging & Control Strategy

In synthetic pathways where o-toluenesulfonic acid and methanol are present (e.g., acid-catalyzed esterification or salt formation), the formation of this impurity is a risk.[3]

Purging Workflow: Unlike the para isomer, which can often be crystallized out, the ortho isomer is liquid and persistent.

Protocol for Hydrolytic Destruction:

-

Rationale: Sulfonate esters are susceptible to hydrolysis, particularly in basic conditions.

-

Procedure:

-

Adjust the reaction mixture or workup aqueous phase to pH > 10 using NaOH or KOH.

-

Agitate at elevated temperature (40-50°C) for 1-2 hours.

-

Validation: Monitor the disappearance of the ester via GC-FID/MS. The ester converts back to the water-soluble sodium o-toluenesulfonate and methanol, effectively removing the genotoxic risk from the organic phase.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90076, Methyl 2-methylbenzenesulfonate. Retrieved from [Link]

-

ChemSrc. (2025).[4] Methyl 2-methylbenzenesulfonate Physicochemical Properties. Retrieved from [Link]

-

European Medicines Agency (EMA). (2006).[3] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

- Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

Sources

- 1. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-Toluenesulfonic Acid Methyl Ester_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Methyl toluenesulfonate | CAS#:28804-47-9 | Chemsrc [chemsrc.com]

Methyl 2-methylbenzenesulfonate PubChem CID and toxicity data

Assessment, Control, and Quantification of a Genotoxic Impurity

Executive Summary

Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate) is a potent alkylating agent often formed as a byproduct in chemical synthesis involving o-toluenesulfonyl chloride or methanol-sulfonic acid systems. Due to its structural similarity to known mutagens like Methyl Methanesulfonate (MMS), it is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines.

This guide provides a technical deep-dive into its physicochemical identity, mechanism of genotoxicity, regulatory thresholds (TTC), and validated strategies for analytical quantification and process purging.

Identity & Physicochemical Profile[1][2][3][4][5]

Precise identification is critical to distinguish this compound from its structural isomers (e.g., methyl p-toluenesulfonate) or homologous series (methyl benzenesulfonate), which have different toxicological potencies and boiling points.

Table 1: Chemical Identity and Properties

| Parameter | Data | Notes |

| IUPAC Name | Methyl 2-methylbenzenesulfonate | Also: Methyl o-toluenesulfonate |

| PubChem CID | 90076 | Distinct from para isomer (CID 12000) |

| CAS Registry | 23373-38-8 | Critical: Do not confuse with acid form (88-20-0) |

| Molecular Formula | ||

| Molecular Weight | 186.23 g/mol | |

| Structure | Sulfonate ester | Electrophilic methyl group |

| Boiling Point | ~160°C (at 15 mmHg) | High boiling point challenges headspace analysis |

| Solubility | Organic solvents (DCM, MeOH) | Hydrolyzes in water (pH dependent) |

Toxicological Profile & Mechanism of Action

3.1 Mechanism of Genotoxicity

Methyl 2-methylbenzenesulfonate acts as a direct-acting alkylating agent. Unlike pro-mutagens that require metabolic activation (S9), this compound possesses an electrophilic methyl group attached to a good leaving group (the sulfonate anion).

The Alkylation Pathway:

The reaction follows an

DOT Diagram 1: Mechanism of DNA Alkylation

Caption: SN2 alkylation mechanism showing the transfer of the methyl group to DNA, triggering mutagenic events.

3.2 Regulatory Classification (ICH M7)

Under the ICH M7(R1) guideline, this compound falls into the "Cohort of Concern" regarding alkyl sulfonates.

-

Classification: Class 1 (Known Mutagen) or Class 2 (Known Mutagenic Structure), depending on the availability of specific Ames data for the ortho isomer. In the absence of specific negative data, it must be treated as a mutagen.

-

Threshold of Toxicological Concern (TTC):

-

Lifetime Exposure: 1.5 µ g/day .[1]

-

Less-Than-Lifetime (LTL): Adjusted limits apply (e.g., 120 µ g/day for <1 month treatment).

-

Analytical Methodologies

Detecting methyl 2-methylbenzenesulfonate at ppm levels (relative to API) is challenging due to its high boiling point and reactivity.

4.1 Recommended Protocol: Derivatization-LC-MS/MS

Direct GC-MS is often unsuitable due to on-column thermal degradation or matrix interference. A derivatization approach is superior for sensitivity and robustness.

Method Principle: React the sulfonate ester with a strong nucleophile (e.g., sodium diethyldithiocarbamate) to form a stable, UV/MS-active thioether derivative.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve API (approx. 50 mg/mL) in Acetonitrile/Water.

-

Derivatization: Add excess Sodium Diethyldithiocarbamate (Na-DDTC).

-

Reaction: Heat at 60°C for 60 minutes.

-

Reaction:

-

-

Extraction: Liquid-liquid extraction if necessary to remove API matrix.

-

Analysis: Inject into LC-MS/MS (ESI+). Monitor the transition for the methylated derivative.

4.2 Alternative: Headspace GC-MS

Applicable if the API matrix is non-volatile and the impurity can be driven into the headspace without degrading the API.

-

Column: DB-624 or equivalent (volatile specific).

-

Oven: Gradient 40°C to 240°C.

-

Inlet: Splitless to maximize sensitivity.

-

Detection: SIM mode (Select Ion Monitoring) targeting the molecular ion of the ester.

DOT Diagram 2: Analytical Decision Tree

Caption: Decision matrix for selecting between Headspace GC-MS and Derivatization LC-MS based on API stability and sensitivity requirements.

Control Strategy (Purging)

The most effective way to handle Methyl 2-methylbenzenesulfonate is to demonstrate a "Purge Factor" – proving the process removes it to below the TTC.

5.1 Hydrolysis Strategy

Sulfonate esters are susceptible to hydrolysis, particularly in basic conditions.

-

Process Step: Introduce an aqueous quench step with a mild base (NaOH or

) after the reaction forming the impurity. -

Kinetics: The hydrolysis rate increases significantly with temperature. Holding the reaction mixture at elevated temperature (e.g., 50°C) in the presence of water/base can quantitatively destroy the impurity.

5.2 Scavenging

If hydrolysis is not feasible (e.g., water-sensitive API), use a nucleophilic scavenger such as:

-

Thiosulfate[2]

-

Amines (if compatible)

Control Calculation:

References

-

PubChem. (2025).[3][2][4] Methyl 2-methylbenzenesulfonate (CID 90076).[3] National Library of Medicine. [Link]

-

ICH. (2017).[5] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6] [Link]

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.[3] (Contextual reference for sulfonate ester chemistry).

-

Liu, D. Q., et al. (2010). Analytical strategies for the screening and determination of genotoxic impurities in drug substances.[5][7][8] Trends in Analytical Chemistry. (Basis for derivatization protocols).

-

European Medicines Agency. (2020). Questions and answers on the implementation of the ICH M7 guideline.[Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Methyl benzenesulfonate | C7H8O3S | CID 6630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonic acid, 2-methyl-, methyl ester | C8H10O3S | CID 90076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. an.shimadzu.com [an.shimadzu.com]

- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl Toluenesulfonate Isomers – Phase Behavior & Purification Strategies

This technical guide details the structural, physical, and practical distinctions between Methyl 2-methylbenzenesulfonate (ortho-isomer) and Methyl 4-methylbenzenesulfonate (para-isomer).

Executive Summary

In the synthesis and purification of sulfonate esters, the phase distinction between the ortho and para isomers of methyl toluenesulfonate is the critical parameter for process design.

-

Methyl p-toluenesulfonate (MeTs): A crystalline solid at room temperature (MP ~28°C). Its high symmetry drives efficient crystal packing, making crystallization the primary purification method.

-

Methyl o-toluenesulfonate: A liquid at room temperature. The steric clash between the ortho-methyl and sulfonyl groups disrupts lattice formation, significantly lowering the melting point.

This guide analyzes the thermodynamic causality of these differences and provides a self-validating protocol for purifying the para isomer from ortho impurities, a critical step in controlling Potential Genotoxic Impurities (PGIs) in pharmaceutical intermediates.

Structural Chemistry & Thermodynamics

The melting point disparity between these isomers is a classic example of Carnelley’s Rule , which dictates that high molecular symmetry correlates with higher melting points.

Symmetry and Packing Efficiency

-

Para Isomer (

or pseudo- -

Ortho Isomer (

symmetry): The 1,2-substitution creates significant steric hindrance between the methyl group and the sulfonyl oxygens. This forces the molecule into a twisted conformation, preventing the planar stacking required for a stable high-melting lattice.

Visualization of Phase Determinants

The following diagram illustrates the logical flow from molecular structure to macroscopic phase state.

Figure 1: Structural causality linking substitution patterns to macroscopic phase states.

Physical Properties Data

The following data consolidates physical constants critical for handling and separation.

| Property | Methyl p-toluenesulfonate | Methyl o-toluenesulfonate | Operational Impact |

| CAS Number | 80-48-8 | 2338-04-7 | Distinct regulatory tracking |

| Physical State (25°C) | Crystalline Solid | Liquid | Allows filtration-based separation |

| Melting Point | 28–29 °C | < 0 °C (Liquid) | Para isomer can supercool; requires seeding |

| Boiling Point | 292 °C (760 mmHg)144 °C (5 mmHg) | ~145 °C (10 mmHg) | Distillation separation is difficult due to proximity |

| Density | 1.234 g/mL | 1.23 g/mL | No significant density gradient for separation |

| Solubility | Soluble in EtOH, BenzeneInsoluble in Water | Soluble in EtOH, EtherInsoluble in Water | Water washes remove inorganic salts, not isomers |

Experimental Protocols

Synthesis (General Tosylation)

Both isomers are synthesized via the reaction of the corresponding toluenesulfonyl chloride with methanol in the presence of a base (NaOH or Pyridine).

Purification Strategy: The "Melt-Freeze" Protocol

Because the boiling points are similar, distillation is inefficient for separating the ortho impurity from the para product. The most effective method exploits the melting point difference.

Objective: Isolate high-purity Methyl p-toluenesulfonate (MeTs) from a crude mixture containing ortho-isomer.

Step-by-Step Methodology:

-

Crude Isolation:

-

Wash the organic reaction layer with water (to remove salts) and dilute HCl (to remove amine bases if used).

-

Dry over anhydrous

and evaporate the solvent. -

Result: An oily residue that may slowly solidify.

-

-

Crystallization Setup:

-

Dissolve the crude residue in a minimal amount of warm Petroleum Ether or Diethyl Ether/Hexane (1:4) .

-

Note: MeTs is highly soluble in alcohol; avoid alcohols for crystallization to prevent yield loss.

-

-

The "Supercooling" Check (Critical Step):

-

MeTs tends to supercool (remain liquid below its MP).

-

Action: If the solution remains liquid at 10°C, introduce a seed crystal of pure MeTs or scratch the glass wall to induce nucleation.

-

-

Filtration:

-

Cool the slurry to 0–5°C. The para isomer will crystallize out.

-

The ortho isomer (liquid) remains in the mother liquor.

-

Vacuum filter rapidly (using a chilled funnel if possible) to prevent melting (MP is only 28°C!).

-

-

Validation:

-

Measure MP.[1] If < 27°C, significant ortho impurity or solvent remains. Recrystallize again.

-

Purification Logic Flow

Figure 2: Decision tree for isolating the solid para-isomer from liquid ortho-impurities.

Safety & Toxicology (Genotoxicity)

Both isomers are Potential Genotoxic Impurities (PGIs) .[2] They are strong alkylating agents capable of methylating DNA, leading to mutagenesis.[2]

-

Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Deactivation: Spills should be treated with strong aqueous base (NaOH) or ammonia to hydrolyze the ester back to the non-toxic sulfonic acid salt.

-

Regulatory Limits: In drug substances, these impurities are controlled to ppm levels (Threshold of Toxicological Concern, TTC ~1.5 µ g/day ).[2]

-

Analytical Control: Due to the low MP and lack of strong chromophores, GC-MS or LC-MS is preferred over HPLC-UV for trace detection of the ortho isomer in the para product.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90076, Methyl 2-methylbenzenesulfonate. Retrieved from [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester (Procedure adapted for Methyl ester). Coll. Vol. 1, p.145 (1941). Retrieved from [Link]

-

European Medicines Agency (ICH M7). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

Sources

- 1. Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methylation Using Methyl p-Toluenesulfonate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Methyl p-Toluenesulfonate in Modern Synthesis

In the landscape of synthetic organic chemistry, the precise installation of a methyl group is a cornerstone transformation, pivotal to tuning the biological activity, solubility, and metabolic stability of active pharmaceutical ingredients (APIs).[1] While classic methylating agents like methyl iodide and dimethyl sulfate are effective, their high volatility, toxicity, and carcinogenic nature necessitate stringent handling protocols and motivate the search for safer alternatives.[2]

Methyl p-toluenesulfonate (TsOMe), commonly known as methyl tosylate, has emerged as a superior reagent in this context.[2] It offers a compelling balance of high reactivity, comparable to alkyl iodides, with the practical advantages of being a stable, low-volatility solid and presenting a more favorable safety profile.[2] This document provides an in-depth guide to the properties, mechanism, and practical application of methyl p-toluenesulfonate for the methylation of various nucleophiles, with a focus on establishing a robust and reproducible laboratory protocol.

A Note on Isomers: This guide focuses on methyl p-toluenesulfonate (4-methylbenzenesulfonate), the para-isomer of the toluenesulfonate family. Its ortho- and meta- counterparts are not widely commercially available and are sparsely documented in scientific literature. The principles of reactivity and the protocols detailed herein are expected to be broadly applicable to the ortho-isomer, with potential minor variations in reaction kinetics due to steric effects.

Reagent Profile: Methyl p-Toluenesulfonate (CAS 80-48-8)

Methyl p-toluenesulfonate is a potent electrophile, where the electron-withdrawing tosylate group functions as an excellent leaving group, facilitating nucleophilic substitution at the methyl carbon.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀O₃S | [3][4] |

| Molecular Weight | 186.23 g/mol | [3][4][5] |

| Appearance | White to colorless or light yellow solid/crystals | [6][7] |

| Melting Point | 25 - 29 °C | [5][7][8] |

| Boiling Point | 144 - 145 °C at 5-7 mmHg; 292 °C at 760 mmHg | [6][8][9] |

| Density | ~1.234 g/mL at 25 °C | [8] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform | [5] |

| Storage | 2-8°C, under inert gas, moisture sensitive | [3][10] |

Mechanism of Methylation: The Sₙ2 Pathway

The methylation reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (e.g., a phenoxide, amine, or thiolate) performs a backside attack on the electrophilic methyl carbon of the methyl tosylate. This concerted step results in the displacement of the p-toluenesulfonate anion, a highly stable and excellent leaving group due to resonance delocalization.

Caption: Sₙ2 mechanism of methylation using methyl p-toluenesulfonate.

Core Protocol: O-Methylation of a Generic Phenol

This protocol provides a generalized procedure for the O-methylation of a phenolic substrate. It is a robust starting point that can be optimized for specific substrates by modifying the solvent, base, or reaction temperature.

Materials and Equipment:

-

Phenolic substrate

-

Methyl p-toluenesulfonate (TsOMe, CAS 80-48-8)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous Acetone or Acetonitrile (MeCN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Diatomaceous earth (for filtration, if needed)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).

-

Add finely ground anhydrous potassium carbonate (1.5 - 2.0 eq.). The base acts as a proton scavenger to generate the more nucleophilic phenoxide in situ.[11]

-

Add anhydrous acetone or acetonitrile to create a slurry with a concentration of approximately 0.2-0.5 M with respect to the substrate.

-

-

Addition of Methylating Agent:

-

Add methyl p-toluenesulfonate (1.1 - 1.2 eq.) to the stirring suspension at room temperature. A slight excess ensures complete consumption of the starting material.

-

-

Reaction Conditions:

-

Fit the flask with a reflux condenser and heat the mixture to reflux (Acetone: ~56°C; Acetonitrile: ~82°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typical reaction times range from 4 to 24 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a pad of diatomaceous earth to remove the inorganic salts (K₂CO₃ and potassium tosylate byproduct). Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the resulting crude residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methylated product.

-

-

Purification:

-

If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

-

Experimental Workflow Diagram

Caption: General workflow for the O-methylation of a phenolic substrate.

Critical Safety and Handling Precautions

Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazard Profile: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][12]

-

Handling: Avoid creating dust.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[8][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature or time.3. Deactivated methylating agent (hydrolyzed). | 1. Use freshly dried, finely ground K₂CO₃.2. Ensure reaction is at reflux; extend reaction time.3. Use a fresh bottle of methyl p-toluenesulfonate; store properly. |

| Formation of Byproducts | 1. C-alkylation instead of O-alkylation.2. Dialkylation of substrate. | 1. Use a more polar, aprotic solvent like DMF. This is generally less of an issue with tosylates than with harder alkylating agents.2. Use stoichiometry closer to 1:1 (substrate:reagent). |

| Difficult Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |

| Product Contaminated with Starting Material | Incomplete reaction or insufficient NaOH wash. | Ensure reaction goes to completion. Use a more concentrated (e.g., 2 M) NaOH wash or multiple washes to remove acidic starting phenol. |

References

-

PubChem - National Institutes of Health. Methyl p-toluenesulfonate. Retrieved from [Link]

-

Sciencemadness Discussion Board. Methylation of phenols. Retrieved from [Link]

-

ResearchGate. Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]

-

Organic Syntheses. Sulfone, methyl p-tolyl. Retrieved from [Link]

- Google Patents. US4453004A - Process for the alkylation of phenolic compounds.

-

Sciencemadness Discussion Board. Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]

- Google Patents. CN112028796A - Refining process of methyl p-toluenesulfonate.

- Google Patents. US3446856A - Methylation of phenols.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from [Link]

-

Haz-Map. Methyl p-methylbenzenesulfonate - Hazardous Agents. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Methyl p-toluenesulfonate 98 80-48-8 [sigmaaldrich.com]

- 4. Methyl p-toluenesulfonate | CAS 80-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl p-toluenesulfonate - Safety Data Sheet [chemicalbook.com]

- 9. 对甲苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Methyl p-Toluenesulfonate | 80-48-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. echemi.com [echemi.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

Methyl 2-methylbenzenesulfonate reagent for DNA alkylation studies

Application Note: Precision DNA Alkylation Kinetics using Methyl 2-methylbenzenesulfonate

Executive Summary

This guide details the application of Methyl 2-methylbenzenesulfonate (Methyl o-toluenesulfonate; CAS 23229-44-9) as a specialized reagent for DNA alkylation studies. While Methyl Methanesulfonate (MMS) and Methyl p-toluenesulfonate (Methyl Tosylate) are standard reference alkylators, the ortho-isomer offers a distinct reactivity profile due to the steric influence of the methyl group at the 2-position of the benzenesulfonyl moiety. This reagent is particularly valuable for kinetic benchmarking of DNA repair enzymes (e.g., AlkB homologues, DNA glycosylases) and studying the "leaving group effect" in nucleophilic substitution reactions on the DNA helix.

Chemical Basis & Mechanism[1]

The "Ortho-Effect" in Alkylation

Methyl 2-methylbenzenesulfonate acts as a monofunctional alkylating agent transferring a methyl group (

-

Mechanism:

(Bimolecular Nucleophilic Substitution). -

Primary Targets: The reaction is governed by the Swain-Scott constant (

). Like other sulfonates, it has a high-

Major Adduct (>70%): N7-methylguanine (N7-MeG).

-

Minor Adducts: N3-methyladenine (N3-MeA).[1]

-

Rare Adducts: O6-methylguanine (unlike nitrosoureas, sulfonates rarely alkylate the O6 position).

-

Distinction from p-isomer: The methyl group at the ortho position of the leaving group (2-methylbenzenesulfonate anion) introduces steric strain and alters the electronic resonance of the sulfonyl group compared to the para-isomer. This results in a modulated reaction rate, allowing for more controlled "titration" of DNA damage in kinetic studies compared to the more aggressive MMS.

Pathway Visualization

Figure 1: Mechanism of Action. The reagent targets the N7-position of Guanine via SN2 substitution.[1] The resulting adduct is prone to spontaneous depurination or enzymatic excision.

Experimental Protocol: In Vitro DNA Alkylation

Objective: To generate a defined population of N7-methylguanine adducts in plasmid DNA for use in DNA repair assays.

Reagents & Equipment

-

Substrate: Supercoiled Plasmid DNA (e.g., pUC19), >90% supercoiled, conc. 1 mg/mL.

-

Alkylator: Methyl 2-methylbenzenesulfonate (Sigma-Aldrich/Merck, High Purity).

-

Buffer: 10 mM Sodium Cacodylate (pH 7.0) + 1 mM EDTA. Note: Avoid Tris buffers as the amine group can compete for alkylation.

-

Stop Solution: 1 M Sodium Thiosulfate (

). -

Analysis: Agarose Gel Electrophoresis or HPLC-MS/MS.

Step-by-Step Workflow

-

Preparation of Stock Solution (Fresh):

-

Methyl 2-methylbenzenesulfonate is hydrophobic. Dissolve the neat liquid in anhydrous DMSO to create a 100 mM working stock .

-

Caution: Perform in a chemical fume hood.

-

-

Reaction Setup:

-

Dilute plasmid DNA to 100 µg/mL in Sodium Cacodylate buffer.

-

Add Methyl 2-methylbenzenesulfonate stock to reach final concentrations of 0.5 mM, 1.0 mM, and 5.0 mM .

-

Include a "Mock" control (DMSO only).

-

-

Incubation:

-

Incubate at 37°C for 30 minutes .

-

Note: The reaction rate is time/temperature dependent. Do not exceed 60 minutes to prevent excessive depurination (loss of bases) which leads to strand breaks.

-

-

Quenching:

-

Add Sodium Thiosulfate to a final concentration of 100 mM.

-

Vortex briefly and incubate on ice for 5 minutes. The thiosulfate anion is a potent nucleophile that scavenges unreacted alkylator.

-

-

Purification:

-

Precipitate DNA using Ethanol/Sodium Acetate (pH 5.2).

-

Wash pellet 2x with 70% Ethanol to remove all traces of the sulfonate byproducts.

-

Resuspend in TE Buffer (pH 8.0).

-

Quality Control (QC)

To verify alkylation without sequencing, use the Nicking Assay :

-

Treat an aliquot of the alkylated DNA with N-glycosylase (e.g., AAG/MPG) for 1 hour at 37°C.

-

Add Endonuclease IV (APE1) to cleave the abasic sites.

-

Run on a 1% Agarose Gel.

-

Result: Conversion of Supercoiled (Form I) to Open Circular (Form II) or Linear (Form III) indicates successful alkylation and subsequent repair processing.

-

Analytical Validation: HPLC-MS/MS

For quantitative validation of the "Ortho-Effect" (reaction efficiency), hydrolysis and mass spectrometry are required.

Table 1: Expected Mass Transitions for Methylated Adducts

| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (Relative) |

| Guanine (G) | 152.1 | 135.1 | 1.00 |

| N7-Methylguanine (N7-MeG) | 166.1 | 149.1 | 0.85 (Elutes earlier) |

| N3-Methyladenine (N3-MeA) | 150.1 | 123.1 | 0.92 |

Protocol:

-

Hydrolyze 10 µg alkylated DNA in 0.1 M HCl at 70°C for 30 mins (releases purines).

-

Neutralize with NH₄OH.

-

Analyze via LC-MS/MS using a C18 reverse-phase column.

Safety & Handling (Critical)